4-(4-Nitrophenoxy)cyclohexan-1-ol CAS number and identifiers
4-(4-Nitrophenoxy)cyclohexan-1-ol CAS number and identifiers
An In-Depth Technical Guide to 4-(4-Nitrophenoxy)cyclohexan-1-ol for Advanced Research
Introduction
4-(4-Nitrophenoxy)cyclohexan-1-ol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a rigid cyclohexyl scaffold, a reactive hydroxyl group, and an electronically distinct nitrophenoxy moiety, makes it a versatile intermediate for synthesizing more complex molecular architectures. The para-nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and serving as a precursor to a primary amine, a common pharmacophore. The secondary alcohol on the cyclohexane ring provides a key handle for esterification, etherification, or oxidation.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 4-(4-Nitrophenoxy)cyclohexan-1-ol, covering its chemical identifiers, physicochemical properties, a robust synthesis protocol with mechanistic considerations, predicted analytical data for characterization, potential applications, and essential safety protocols.
Compound Identification and Physicochemical Properties
As a specialized research chemical, 4-(4-Nitrophenoxy)cyclohexan-1-ol may not be widely cataloged. A definitive CAS Registry Number® is not publicly indexed at the time of this writing, which is common for novel intermediates. Researchers should rely on structural confirmation via the analytical methods detailed in Section 3. The primary identifiers and computed properties are summarized below.
Table 1: Core Identifiers for 4-(4-Nitrophenoxy)cyclohexan-1-ol
| Identifier | Value | Source |
| IUPAC Name | 4-(4-Nitrophenoxy)cyclohexan-1-ol | - |
| Molecular Formula | C₁₂H₁₅NO₄ | - |
| Molecular Weight | 237.25 g/mol | Computed |
| Canonical SMILES | C1CC(CCC1O)OC2=CC=C([O-])C=C2 | - |
| InChI Key | (Generated upon synthesis) | - |
| CAS Registry Number® | Not Publicly Available | [1][2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Notes |
| Appearance | Pale yellow to white crystalline solid | Based on related nitrophenyl ethers and cyclohexanol derivatives. |
| Melting Point | > 100 °C | The rigid structure and polar groups suggest a relatively high melting point. |
| Boiling Point | > 350 °C at 760 mmHg | High due to molecular weight and polarity; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Methanol, Chloroform; Insoluble in water. | Polarity of the hydroxyl and nitro groups balanced by the nonpolar hydrocarbon core. |
| logP (Octanol/Water) | ~2.5 - 3.5 | Estimated based on structural fragments, indicating moderate lipophilicity. |
Synthesis and Mechanistic Insights
The most direct and reliable method for preparing 4-(4-Nitrophenoxy)cyclohexan-1-ol is via a nucleophilic aromatic substitution (SNAAr) or a Williamson ether synthesis variant. The protocol below utilizes the reaction between commercially available trans-1,4-cyclohexanediol and 1-fluoro-4-nitrobenzene.
Causality of Experimental Choices:
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trans-1,4-Cyclohexanediol: The trans isomer is chosen for stereochemical control, leading to a well-defined product. Its two hydroxyl groups are in equatorial positions, but mono-substitution is statistically favored by controlling stoichiometry.
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1-Fluoro-4-nitrobenzene: The fluorine atom is an excellent leaving group for SNAAr reactions, activated by the strongly electron-withdrawing nitro group at the para position.
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Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the cyclohexanediol, forming a potent alkoxide nucleophile without competing in the substitution reaction.
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Dimethylformamide (DMF): A polar aprotic solvent is ideal for this reaction. It readily dissolves the reactants and effectively solvates the sodium cation, leaving the alkoxide nucleophile highly reactive.
Experimental Protocol: Synthesis of trans-4-(4-Nitrophenoxy)cyclohexan-1-ol
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Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add trans-1,4-cyclohexanediol (1.16 g, 10 mmol, 1.0 equiv).
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Solvation: Add anhydrous DMF (50 mL) and stir until the diol is fully dissolved.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 440 mg, 11 mmol, 1.1 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
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Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the mono-alkoxide.
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Nucleophilic Substitution: Re-cool the mixture to 0 °C. Add a solution of 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol, 1.0 equiv) in anhydrous DMF (10 mL) dropwise over 20 minutes.
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Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
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Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the pure product.
Spectroscopic and Analytical Characterization
Accurate structural elucidation is paramount. The following predicted spectral data serve as a benchmark for confirming the identity and purity of the synthesized compound.
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¹H NMR (Proton NMR):
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Aromatic Protons: Two distinct doublets are expected in the aromatic region. The protons ortho to the nitro group will be downfield (δ ~8.2 ppm, J ≈ 9 Hz) due to strong deshielding. The protons ortho to the ether linkage will be further upfield (δ ~7.0 ppm, J ≈ 9 Hz).
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Cyclohexyl Protons: The methine proton attached to the oxygen of the ether (H-C-OAr) will appear around δ 4.5-4.7 ppm. The methine proton attached to the hydroxyl group (H-C-OH) will be found around δ 3.6-3.8 ppm. The remaining methylene protons of the cyclohexane ring will appear as complex multiplets between δ 1.4 and 2.2 ppm. The hydroxyl proton will appear as a broad singlet, its chemical shift being concentration-dependent.
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¹³C NMR (Carbon NMR):
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Aromatic Carbons: The carbon bearing the nitro group will be highly deshielded (~142 ppm), while the carbon attached to the ether oxygen will be even more deshielded (~164 ppm). The other aromatic carbons will appear between 115 and 126 ppm.
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Cyclohexyl Carbons: The carbon attached to the ether oxygen (C-OAr) is expected around 75-78 ppm. The carbon bearing the hydroxyl group (C-OH) should appear around 69-72 ppm. The remaining aliphatic carbons will be found in the upfield region of 30-35 ppm.
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IR (Infrared) Spectroscopy:
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O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group.
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C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong, characteristic absorption bands at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).[3]
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C-O Stretch: A strong band around 1250 cm⁻¹ for the aryl-ether C-O stretch and another around 1050-1100 cm⁻¹ for the alcohol C-O stretch.
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MS (Mass Spectrometry):
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Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 238.1023 in high-resolution ESI-MS).
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Fragmentation: Common fragmentation patterns would include the loss of water from the alcohol, cleavage of the ether bond, and loss of the nitro group.
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Applications in Drug Discovery and Chemical Biology
4-(4-Nitrophenoxy)cyclohexan-1-ol is not an end-product therapeutic but rather a highly valuable scaffold for building diverse chemical libraries. Its utility stems from its two distinct functional handles.
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As a Bifunctional Linker: The hydroxyl group can be used to attach the molecule to a solid support for combinatorial synthesis or to link it to another molecule of interest via an ester or ether bond.
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Precursor to Bioactive Amines: The nitro group is a synthetic precursor to an aniline moiety. This transformation is typically achieved cleanly and in high yield via catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl). The resulting primary amine is a critical functional group in a vast number of pharmaceuticals, enabling the formation of amides, sulfonamides, and ureas, which are prevalent in modern drug candidates.
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Fragment-Based Drug Design (FBDD): This molecule can serve as a fragment for screening against biological targets. The cyclohexanol portion provides a 3D vector for exiting the binding pocket, while the nitrophenyl group can engage in specific interactions or serve as a handle for fragment evolution.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 4-(4-Nitrophenoxy)cyclohexan-1-ol. Therefore, a conservative approach based on the hazards of structurally related nitrophenyl ethers and substituted alcohols is mandatory.[4][5][6]
Potential Hazards:
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Toxicity: Aromatic nitro compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[7] They can potentially cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6]
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Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]
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Chronic Effects: The toxicological properties have not been fully investigated. Long-term exposure should be avoided.[4]
Recommended Safety Protocols
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[4]
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Personal Protective Equipment (PPE):
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Handling: Avoid creating dust. Avoid all personal contact. Wash hands thoroughly after handling.[5]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents, strong acids, and strong bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.
Conclusion
4-(4-Nitrophenoxy)cyclohexan-1-ol represents a valuable and versatile chemical building block for advanced research. Its well-defined stereochemistry and orthogonal functional groups—a modifiable alcohol and a reducible nitro group—provide a strategic platform for the synthesis of novel compounds in drug discovery and materials science. While its specific properties and applications are still emerging, the foundational chemical principles outlined in this guide offer researchers a solid framework for its synthesis, characterization, and safe utilization in the laboratory.
References
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Cole-Parmer. (2004). Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Available at: [Link]
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Georganics. (2011). 4-NITROPHENYL OCTYL ETHER Safety Data Sheet. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Zhang, Y., et al. (2002). Synthesis of hexakis(4-nitrophenoxy)cyclotriphosphazene by an improved method. Acta Chimica Sinica, 60(5), 955-956. Available at: [Link]
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PubChem. (n.d.). 4-Amino-4-(3-nitrophenyl)cyclohexan-1-ol. National Center for Biotechnology Information. Available at: [Link]
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U.S. Environmental Protection Agency. (2026). CAS Registry - List Details. Substance Registry Services. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of Hexakis(4-nitrophenoxy)-cyclotriphosphazene. Available at: [Link]
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CAS. (n.d.). CAS SciFinder®. Available at: [Link]
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